An In-depth Technical Guide to Methyl 2-Methyl-5-Nitrobenzoate: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to Methyl 2-Methyl-5-Nitrobenzoate: Structure, Properties, and Synthetic Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound methyl 2-methyl-5-nitrobenzoate. It delves into its molecular architecture, physicochemical properties, a validated synthesis protocol, and its strategic importance as a versatile intermediate in the synthesis of various high-value molecules.
Core Molecular Attributes of Methyl 2-Methyl-5-Nitrobenzoate
Methyl 2-methyl-5-nitrobenzoate is an aromatic ester that features a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group.[1] The strategic placement of these functional groups, particularly the electron-withdrawing nitro group, significantly influences the molecule's reactivity, making it a valuable building block in organic synthesis.[1][2]
Molecular Structure and Weight
The molecular structure of methyl 2-methyl-5-nitrobenzoate is characterized by a benzene ring with a methyl group at position 2, a nitro group at position 5, and a methyl carboxylate group at position 1.
Molecular Structure of Methyl 2-Methyl-5-nitrobenzoate
A 2D representation of the molecular structure of methyl 2-methyl-5-nitrobenzoate.
The precise molecular weight and formula are critical for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | [1][3][4] |
| Molecular Weight | 195.17 g/mol | [1][3][4] |
| IUPAC Name | methyl 2-methyl-5-nitrobenzoate | [3] |
| CAS Number | 77324-87-9 | [1][3][4] |
| Appearance | Yellow solid | [1][4] |
Physicochemical Properties
Understanding the physicochemical properties of methyl 2-methyl-5-nitrobenzoate is essential for its handling, storage, and application in various reactions.
| Property | Value | Source |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)[O-])C(=O)OC | [3] |
| InChIKey | TVGKPVDDCDQBRC-UHFFFAOYSA-N | [3] |
Synthesis Protocol: Esterification of 2-Methyl-5-nitrobenzoic Acid
A reliable and high-yielding synthesis of methyl 2-methyl-5-nitrobenzoate is achieved through the esterification of 2-methyl-5-nitrobenzoic acid with iodomethane.[4] This method is widely adopted due to its efficiency and straightforward purification process.
Causality Behind Experimental Choices
The choice of reagents and conditions is dictated by fundamental chemical principles. 2-Methyl-5-nitrobenzoic acid serves as the carboxylic acid precursor. Potassium carbonate (K₂CO₃) is a crucial base that deprotonates the carboxylic acid, forming a carboxylate salt. This deprotonation is essential as the carboxylate is a much more potent nucleophile than the neutral carboxylic acid. Iodomethane (CH₃I) is an excellent methylating agent due to the good leaving group ability of the iodide ion. N,N-dimethylformamide (DMF) is selected as the solvent because it is a polar aprotic solvent, which effectively solvates the potassium cation while not interfering with the nucleophilic attack of the carboxylate. The reaction proceeds via an Sₙ2 mechanism.
Synthetic Workflow for Methyl 2-Methyl-5-Nitrobenzoate
A step-by-step workflow for the synthesis of methyl 2-methyl-5-nitrobenzoate.
Detailed Step-by-Step Methodology
The following protocol is a self-validating system, where successful execution yields the desired product with high purity, verifiable by standard analytical techniques.
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Reagent Suspension: In a dry round-bottom flask, suspend 2-methyl-5-nitrobenzoic acid (15 g, 82.8 mmol) and potassium carbonate (17.2 g, 124.2 mmol) in N,N-dimethylformamide (75 mL).[4]
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Addition of Alkylating Agent: To this suspension, add iodomethane (6.7 mL) dropwise at room temperature.[4]
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Reaction: Stir the reaction mixture at room temperature overnight (approximately 12 hours).[4]
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Work-up - Quenching: After the reaction is complete, pour the mixture into water (500 mL).[4]
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Work-up - Extraction: Extract the aqueous phase three times with ethyl acetate.[4]
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Work-up - Drying and Concentration: Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
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Product Isolation: This procedure yields methyl 2-methyl-5-nitrobenzoate (15.3 g, 94% yield) as a yellow solid.[4]
Product Characterization
The identity and purity of the synthesized methyl 2-methyl-5-nitrobenzoate can be confirmed by spectroscopic methods.
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¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H), 8.05 (s, 1H), 7.30 (s, 1H), 3.83 (s, 3H), 2.56 (s, 3H).[4]
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ESI-MS: m/z 196 [M + H]⁺.[4]
Applications in Research and Drug Development
Methyl 2-methyl-5-nitrobenzoate is not typically an end-product but rather a crucial intermediate in the synthesis of more complex molecules.[1] Its utility stems from the reactivity of the nitro group, which can be readily reduced to an amine. This transformation opens up a plethora of synthetic possibilities.
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Pharmaceutical Synthesis: This compound serves as a key intermediate in the development of various pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.[1][5] The nitro group can be reduced to an amine, which can then be further functionalized to build diverse molecular scaffolds.
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Agrochemicals: It is also utilized in the formulation of agrochemicals, contributing to the development of new pesticides and herbicides.[1]
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Dyes and Pigments: The stable and colored nature of nitroaromatic compounds makes methyl 2-methyl-5-nitrobenzoate a useful precursor in the synthesis of dyes and pigments.[1]
Safety and Handling
Methyl 2-methyl-5-nitrobenzoate is classified as harmful if swallowed.[3] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated area or a fume hood.[6]
Conclusion
Methyl 2-methyl-5-nitrobenzoate is a valuable and versatile chemical intermediate with a well-defined molecular structure and a reliable synthetic route. Its significance in the fields of pharmaceutical and agrochemical research is underscored by its utility as a building block for more complex and biologically active molecules. This guide provides the foundational knowledge and practical protocols necessary for the effective use of methyl 2-methyl-5-nitrobenzoate in a research and development setting.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4377758, Methyl 2-methyl-5-nitrobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777346, Methyl 2-amino-5-nitrobenzoate. Retrieved from [Link]
- Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
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Organic Syntheses. Methyl m-nitrobenzoate. Retrieved from [Link]
- A. A. K. El-Gazzar et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 237.
